![molecular formula C18H11ClN2O B12614094 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-62-3](/img/structure/B12614094.png)
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a pyridin-3-yl group at the 4th position, and a benzo[h]isoquinolin-1(2H)-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyridine derivative with a benzo[h]isoquinoline precursor. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Another heterocyclic compound with a pyridine and benzoimidazole core.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrolo and pyridine structure, known for its biological activity.
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with a quinazoline core and similar substituents.
Uniqueness
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyridin-3-yl group
Propiedades
Número CAS |
919290-62-3 |
|---|---|
Fórmula molecular |
C18H11ClN2O |
Peso molecular |
306.7 g/mol |
Nombre IUPAC |
9-chloro-4-pyridin-3-yl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H11ClN2O/c19-13-5-3-11-4-6-14-16(12-2-1-7-20-9-12)10-21-18(22)17(14)15(11)8-13/h1-10H,(H,21,22) |
Clave InChI |
SVLFFEOPVAFXLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
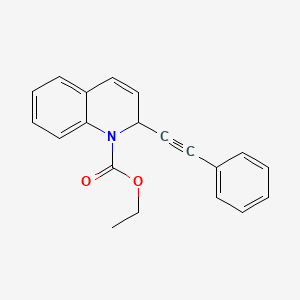

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
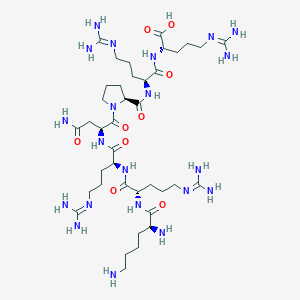
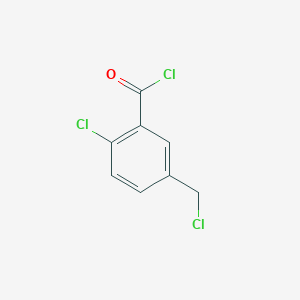
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
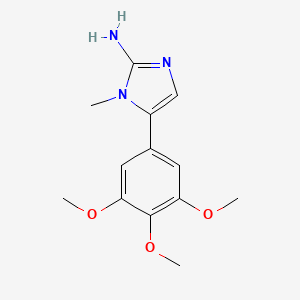
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
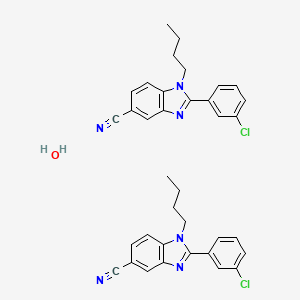
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
